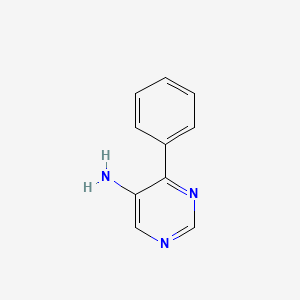

4-Phenylpyrimidin-5-amine

Vue d'ensemble

Description

4-Phenylpyrimidin-5-amine is an organic compound with the molecular formula C10H9N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Phenylpyrimidin-5-amine can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with nitroethane and ammonium acetate . Another method includes the [3 + 3] annulation of commercial-grade amidines with saturated ketones under copper catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Phenylpyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Applications

Building Block for Organic Synthesis

4-Phenylpyrimidin-5-amine serves as a fundamental building block in organic chemistry. It is utilized to synthesize more complex organic molecules, including various heterocycles and pharmaceutical compounds. Its structure allows for modifications that enhance biological activity or alter physical properties, making it a valuable intermediate in drug development and materials science.

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Reaction of phenylacetic acid with nitroethane : This method offers a straightforward pathway to obtain the desired compound.

- Condensation reactions : These involve coupling reactions with other amines or aromatic compounds to generate derivatives with enhanced properties.

Biological Applications

Pharmacological Potential

Research indicates that this compound exhibits promising pharmacological properties. It has been investigated for its potential therapeutic effects, particularly in:

-

Cancer Treatment : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds derived from this structure have demonstrated inhibitory activity against specific kinases associated with cancer progression, such as ULK1 kinase in non-small cell lung cancer (NSCLC) .

Compound Target Kinase IC50 (µM) 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine ULK1 Not specified

Anti-inflammatory Activities

The compound has also shown potential anti-inflammatory effects. Various studies have reported that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For example, some synthesized analogs of this compound exhibited IC50 values in the micromolar range against these enzymes .

Case Studies and Research Findings

-

Inhibition of Cancer Cell Proliferation

A study explored the synthesis of novel pyrimidine derivatives based on this compound. These compounds were evaluated for their ability to inhibit cancer cell proliferation. The most active derivative showed significant inhibition against A549 lung cancer cells, indicating the potential for further development as anticancer agents . -

Metabolic Pathways Investigation

Another research focused on the metabolic pathways involving this compound in animal models. It was observed that lower doses promoted cell growth while higher doses could lead to toxicity. This dual effect highlights the importance of dosage in therapeutic applications . -

Structure–Activity Relationship (SAR)

Investigations into the SAR of pyrimidine derivatives have revealed that modifications at specific positions on the pyrimidine ring can significantly affect biological activity. For instance, substituents that enhance electron density at certain positions have been linked to increased anti-inflammatory potency .

Mécanisme D'action

The mechanism of action of 4-Phenylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparaison Avec Des Composés Similaires

4-Phenylpyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:

- 2-Phenylpyrimidin-5-amine

- 4-Methylpyrimidin-5-amine

- 4-Chloropyrimidin-5-amine

These compounds share a similar pyrimidine core but differ in their substituents, which can significantly impact their chemical properties and applications.

Activité Biologique

4-Phenylpyrimidin-5-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and various biological evaluations, particularly focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Synthesis and Structural Characterization

The synthesis of this compound derivatives often involves various methods, including microwave-assisted synthesis and traditional reflux techniques. The structural characterization typically employs spectroscopic methods such as NMR and mass spectrometry to confirm the identity and purity of the synthesized compounds.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound derivatives. For instance, a derivative exhibited significant cytotoxicity against various cancer cell lines, including HeLa and K562, with an IC50 value of 53.02 µM against gastric adenocarcinoma (AGS) cells .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | AGS | 53.02 |

| Derivative A | HeLa | 45.00 |

| Derivative B | K562 | 30.00 |

2. Antibacterial Activity

The antibacterial properties of this compound have also been explored. Compounds derived from this structure demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against certain bacterial strains .

Table 2: Antibacterial Activity of Selected Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| Compound C | Escherichia coli | 32 |

3. Anti-inflammatory Activity

Recent research highlighted the anti-inflammatory effects of pyrimidine derivatives, including those related to this compound. In vitro assays revealed that some derivatives effectively inhibited COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 3: COX-2 Inhibition by Pyrimidine Derivatives

| Compound | IC50 (µmol) |

|---|---|

| Compound D | 0.04 ± 0.09 |

| Celecoxib | 0.04 ± 0.01 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at the phenyl moiety significantly influence the biological activity of the compounds. For example, halogen substitutions on the phenyl ring have been associated with increased potency in both anticancer and antibacterial activities . The presence of specific functional groups appears crucial for enhancing interactions with biological targets.

Case Studies

In a notable case study, researchers synthesized a series of novel pyrimidine derivatives based on the core structure of this compound and evaluated their biological activities in vitro and in vivo. These studies revealed that certain derivatives not only exhibited potent anticancer effects but also improved glucose tolerance in diabetic models, suggesting potential applications in metabolic disorders .

Propriétés

IUPAC Name |

4-phenylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFRFPWGQVAOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701679 | |

| Record name | 4-Phenylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3435-23-2 | |

| Record name | 4-Phenylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.